molecular formula C5H3BrO2 B026676 5-bromo-2H-pyran-2-one CAS No. 19978-33-7

5-bromo-2H-pyran-2-one

Cat. No.: B026676
CAS No.: 19978-33-7
M. Wt: 174.98 g/mol
InChI Key: XBJVYSCRNVBXGA-UHFFFAOYSA-N
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Description

5-Bromo-2H-pyran-2-one: is a chemical compound with the molecular formula C5H3BrO2 . It belongs to the class of organic compounds known as pyrones, which are six-membered cyclic esters. This compound is characterized by the presence of a bromine atom at the 5-position of the pyran-2-one ring. Pyrones, including this compound, are known for their diverse biological activities and are used as building blocks in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 5-bromo-2H-pyran-2-one (BHP) is glioma stem-like cells (GSCs) . GSCs are a type of cancer cell that have stem cell properties and are linked to tumor formation, maintenance, and progression . They are often resistant to conventional treatments, leading to the repopulation of the tumor .

Mode of Action

BHP interacts with GSCs and suppresses their maintenance in both glioma cell lines and patient-derived glioma cells . It effectively inhibits sphere formation and suppresses the CD133+ cell population . BHP also suppresses the expression of stemness-regulating transcription factors such as Sox2, Notch2, and β-catenin in sphere-cultured glioma cells .

Biochemical Pathways

BHP significantly suppresses two fundamental characteristics of cancer stem cells: self-renewal and tumorigenicity . It dramatically inhibits clone-forming ability at the single-cell level and suppresses in vivo tumor formation . BHP markedly inhibits both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are likely involved in BHP-induced suppression of GSCs .

Result of Action

The result of BHP’s action is a significant reduction in the population of GSCs . This leads to a decrease in tumor formation and an increase in the effectiveness of chemotherapy and radiotherapy . BHP treatment may be useful for treating brain tumors by eliminating GSCs .

Action Environment

The effectiveness of bhp in suppressing gscs has been demonstrated in both glioma cell lines and patient-derived glioma cells , suggesting that it may be effective in a variety of biological environments.

Biochemical Analysis

Biochemical Properties

It is known that the C-2, C-4, and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack . This suggests that 5-Bromo-2H-pyran-2-one may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Research has shown that this compound can induce apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways . It enhances the activation of caspases and increases the production of reactive oxygen species (ROS). It also causes damage to DNA, reduces mitochondrial membrane potential (MMP), and increases the secretion of endonuclease G and apoptosis-inducing factor from the mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It has been shown to inhibit both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are involved in cell proliferation, survival, and migration, suggesting that this compound exerts its effects by modulating these pathways.

Temporal Effects in Laboratory Settings

It has been shown to induce apoptosis in T24 human bladder cancer cells, suggesting that it may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2H-pyran-2-one typically involves the bromination of 2H-pyran-2-one. One common method is the reaction of 2H-pyran-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2H-pyran-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and complex organic compounds .

Biology and Medicine: This compound and its derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. They are investigated for their potential use in drug development and as therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for the production of advanced materials and intermediates .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom enhances its electrophilicity, making it more reactive in substitution and coupling reactions compared to its chloro and iodo counterparts .

Properties

IUPAC Name

5-bromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJVYSCRNVBXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455353
Record name 5-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19978-33-7
Record name 5-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is there interest in synthesizing compounds like 5-bromo-2H-pyran-2-one?

A1: 2H-pyran-2-ones and their derivatives, including brominated versions like this compound, are considered valuable building blocks in organic chemistry [, ]. They exhibit a range of biological activities and can be used to synthesize more complex molecules. For instance, they are important precursors for solanopyrones, coumarins, pheromones, and even inhibitors of enzymes like α-chymotrypsin, elastase, and HIV protease []. Furthermore, 3- and 5-bromopyrones, classified as ambiphilic dienes, can be utilized to generate the more reactive 2-pyrones for Diels-Alder cycloaddition reactions []. They are also key components in the total synthesis of vitamin D derivatives [].

Q2: What is a convenient synthetic route to obtain this compound?

A2: One effective method to synthesize this compound starts with 6-hydroxy-2H-pyran-3(6H)-one []. This compound is treated with phosphorus oxychloride (POCl3), yielding an intermediate, 2-chloro-6H-pyran-3(6H)-one. Subsequent bromination with bromine (Br2) results in the formation of 5-bromo-2-chloro-6H-pyran-3(6H)-one. Finally, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) eliminates hydrogen chloride (HCl), yielding the desired this compound []. This method highlights the use of readily available starting materials and common reagents, making it a practical approach for obtaining this valuable brominated pyrone.

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